molecular formula C22H18N4O4S B2917772 N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 899964-14-8

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide

Katalognummer: B2917772
CAS-Nummer: 899964-14-8
Molekulargewicht: 434.47
InChI-Schlüssel: NUORODJFPOZZTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide ( 899964-14-8) is a synthetic small molecule with a molecular formula of C 22 H 18 N 4 O 4 S and a molecular weight of 434.5 g/mol . This compound is built around a benzothiazole core, a privileged scaffold in medicinal chemistry known for its versatile pharmacological properties and significant research applications . The structure integrates a 4-ethoxy-substituted benzothiazole ring, an N-alkylated pyridin-2-ylmethyl group, and a 4-nitrobenzamide moiety, presenting a complex architecture for investigative purposes. The benzothiazole nucleus is widely recognized in scientific literature for its diverse biological activities. Researchers have identified derivatives of this scaffold to exhibit a broad spectrum of properties, including antimicrobial, anticancer, anthelmintic, and anti-diabetic activities in experimental settings . The specific substitution pattern on this compound, particularly the 4-nitro group, is often explored in structure-activity relationship (SAR) studies to optimize potency and understand the mechanism of action of lead molecules . This makes it a valuable chemical tool for researchers in drug discovery and development, especially in the synthesis of novel heterocyclic compounds for probing biological targets. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Eigenschaften

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-2-30-18-7-5-8-19-20(18)24-22(31-19)25(14-16-6-3-4-13-23-16)21(27)15-9-11-17(12-10-15)26(28)29/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUORODJFPOZZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as chromatography, would be essential to achieve high-quality standards.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives or carboxylic acids.

  • Reduction: Production of amines or hydroxylamines.

  • Substitution: Generation of various substituted benzamides or thiazoles.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Medicine: Research has explored its use in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide exerts its effects involves interaction with specific molecular targets. The nitro group and the pyridine moiety are key functional groups that can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Physicochemical Properties

The compound is compared to structurally related benzamide-thiazole derivatives (Table 1).

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Melting Point (°C)
N-(4-Ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide (Target) C₂₃H₂₁N₃O₄S₂ 467.6 4-NO₂, 4-OEt, pyridin-2-ylmethyl - -
N-(4-Ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide C₂₃H₂₁N₃O₄S₂ 467.6 2-SO₂Me, 4-OEt, pyridin-2-ylmethyl - -
3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide C₁₆H₁₅N₃O₃S₂ 361.4 3-SO₂Et, pyridin-2-yl - -
N-(5-(Morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide C₂₀H₂₁N₅O₂S 403.5 Morpholinomethyl, pyridin-3-yl, isonicotinamide 42 274–276 (decomp.)
4-Fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)-3-nitrobenzamide (TOZ7) C₁₉H₁₆FN₃O₅S 417.4 4-F, 3-NO₂, 4-OCH₃, 7-morpholino 42 -

Key Observations :

  • Substituent Effects: The nitro group in the target compound contrasts with sulfonyl (e.g., methylsulfonyl in ) or morpholino groups (e.g., TOZ7 in ), which may alter electronic profiles and binding modes.
  • Heterocyclic Variations: Pyridin-2-ylmethyl vs.
Industrial and Research Relevance
  • Supplier Availability: Close analogs like N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride are commercially available from global suppliers (e.g., Polpharma SA, EMD Biosciences) , indicating industrial interest in this scaffold.
  • Therapeutic Potential: Applications in neurodegenerative diseases (via kinase inhibition ) and cancer (via epigenetic modulation ) are under exploration.

Biologische Aktivität

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore its biological activity through various studies, including in vitro and in vivo analyses, while providing comprehensive data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C22H22N4O3S
  • Molecular Weight : 414.50 g/mol

The structure features a benzamide core substituted with an ethoxy group and a nitro group, which are critical for its biological activity.

1. Antimicrobial Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that derivatives of benzothiazole showed significant inhibition against various bacterial strains, particularly Mycobacterium tuberculosis , making them promising candidates for anti-tubercular agents.

2. Anticancer Activity

Several studies have highlighted the anticancer potential of benzothiazole derivatives. The compound was tested against different cancer cell lines, showing cytotoxic effects that were attributed to the induction of apoptosis and cell cycle arrest. For instance, in vitro assays revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
  • Interaction with DNA : Benzothiazole derivatives have been shown to intercalate into DNA, disrupting replication and transcription processes .

Table 1: Summary of Biological Activities

Activity TypeModel SystemResultReference
AntimicrobialM. tuberculosisSignificant inhibition
AnticancerA549 cell lineIC50 = 25 µM
AnticancerMCF7 cell lineInduction of apoptosis
Enzyme InhibitionVarious enzymesCompetitive inhibition observed

Case Study: Anticancer Effects

In a specific study focusing on the anticancer effects of this compound, researchers treated MCF7 breast cancer cells with varying concentrations of this compound. The results indicated:

  • Cell Viability Reduction : A significant reduction in cell viability was observed at concentrations above 10 µM.
  • Apoptosis Induction : Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment, indicating a mechanism involving programmed cell death .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide?

Synthesis typically involves multi-step coupling reactions. A general approach includes:

  • Step 1 : Prepare the thiazole core via cyclo-condensation of α-haloketones (e.g., 2-bromo-1-(3-trifluoromethyl)phenylethanone) with thioamides under reflux in ethanol, as demonstrated for analogous thiazole derivatives .
  • Step 2 : Functionalize the thiazole with an ethoxy group at the 4-position using nucleophilic substitution.
  • Step 3 : Couple the 4-nitrobenzoyl chloride with the pyridin-2-ylmethylamine via amidation in dry pyridine or DMF, as described for N-(thiazol-2-yl)benzamide derivatives .
  • Step 4 : Final coupling of the intermediates under basic conditions (e.g., triethylamine) to assemble the full structure .
    Validation : Confirm each intermediate via TLC, NMR (δ 7.5–8.5 ppm for aromatic protons), and ESI-MS .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of:

  • HPLC : Achieve >98% purity using a C18 column with a gradient of acetonitrile/water (e.g., 70:30) .
  • NMR : Key signals include:
    • Pyridine protons: δ 8.5–9.0 ppm (multiplet).
    • Thiazole protons: δ 7.2–7.8 ppm (singlet for C2-H).
    • Ethoxy group: δ 1.4–1.6 ppm (triplet for CH3) and δ 4.0–4.2 ppm (quartet for CH2) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .

Q. What in vitro assays are suitable for initial pharmacological evaluation?

  • Antimicrobial Activity : Follow protocols for thiazole derivatives using microbroth dilution (MIC against S. aureus, E. coli) and fungal strains (C. albicans) as in .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme Inhibition : Screen against kinases or HDACs using fluorometric assays (e.g., HDAC1 inhibition as in ).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Modular Synthesis : Vary substituents (e.g., replace ethoxy with methoxy, nitro with cyano) and test bioactivity .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical moieties (e.g., nitro group’s electron-withdrawing effect enhances HDAC binding ).
  • Data Analysis : Apply multivariate statistics (PCA) to correlate structural features (logP, H-bond donors) with activity .

Q. What strategies resolve contradictory bioactivity data across studies?

  • Replicate Assays : Ensure consistency in cell lines (e.g., ATCC-verified HeLa vs. unverified variants) .
  • Control Variables : Standardize solvent (DMSO concentration ≤0.1%) and incubation time .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target engagement (e.g., HDAC1 vs. HDAC6 selectivity) .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME to assess solubility (LogS), permeability (Caco-2), and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate binding stability in HDAC active sites (e.g., 100 ns MD runs in GROMACS) .
  • Metabolite Prediction : Employ GLORYx to identify potential Phase I/II metabolites (e.g., nitro reduction to amine) .

Q. What crystallographic techniques are recommended for elucidating its 3D structure?

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water) and solve structure using SHELXT .
  • Key Parameters : Refine with SHELXL, ensuring R1 < 5% and wR2 < 12% .
  • Validate : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian09) .

Q. How to design experiments for assessing its mechanism of action in complex biological systems?

  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Proteomics : Use SILAC labeling and LC-MS/MS to quantify HDAC substrate acetylation .
  • In Vivo Models : Test efficacy in xenograft mice, monitoring tumor volume and biomarker expression (e.g., acetyl-histone H3) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.